molecular formula C7H9NO B186147 3-Oxocyclohexanecarbonitrile CAS No. 17983-30-1

3-Oxocyclohexanecarbonitrile

Cat. No. B186147
CAS RN: 17983-30-1
M. Wt: 123.15 g/mol
InChI Key: PVUOBVLYQILCTE-UHFFFAOYSA-N
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Description

3-Oxocyclohexanecarbonitrile is a compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 . It is typically stored in a dry environment at temperatures between 2-8°C . The compound is usually in liquid form .


Molecular Structure Analysis

The molecular structure of 3-Oxocyclohexanecarbonitrile consists of 7 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . The InChI code for this compound is InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2 .


Physical And Chemical Properties Analysis

3-Oxocyclohexanecarbonitrile has a molecular weight of 123.15 g/mol . It has a topological polar surface area of 40.9 Ų . The compound has a complexity of 165 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

It’s possible that this compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others , but without specific studies or applications, it’s difficult to provide the detailed information you’re looking for.

Safety And Hazards

3-Oxocyclohexanecarbonitrile is classified as a dangerous compound . It has hazard statements H301-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

3-oxocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUOBVLYQILCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocyclohexanecarbonitrile

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, ammonium chloride (4.17 g, 0.078 mol) and potassium cyanide (6.77 g, 0.104 mol) were added to a solution of 2-cyclohexen-1-one (5.0 g, 0.052 mol) in a 15%-aqueous N,N-dimethylformamide solution (60 ml) at room temperature, and the resulting mixture was heated to 100° C. After 3 hours, the reaction solution was poured into water and extracted with chloroform, and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 1-cyanocyclohexan-3-one (345.4 mg, 5.4%).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
6.77 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-cyclohexen-1-one (6 mL, 62 mmol) in hexanes (100 mL) was added 1M Et2AlCN (160 mL) in toluene with cooling at −15° C. After stirring for 30 min, the reaction mixture was poured into an ice-cold 2M HCl solution and extracted with CH2Cl2. The extracts were washed with cold 2M NaOH and water, dried and concentrated in vacuo. Distillation of the product yielded 1.7 g (22%) of 3-oxo-cyclohexanecarbonitrile, b.p. 145-146° C. (16 mmHg).
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

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